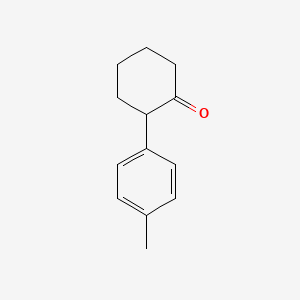









|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4](Br)=[CH:3][CH:2]=1.[Mg].[CH:10]12[O:16][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]2>C1COCC1>[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])=[CH:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)Br)C
|
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C12C(CCCC1)O2
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at −20° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
(CuBr-dimethylsulfide complex (2.0 g, 10 mmol) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction warmed to 0° C. at which point
|
|
Type
|
CUSTOM
|
|
Details
|
an exothermic reaction initiates
|
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-bath cooling the temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
can be maintained below 25° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at 0–5° C. for an additional 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with ammonium chloride solution (saturated, 30 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted with tert-butyl methyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were then washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from hexane
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C1C(CCCC1)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.9 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |